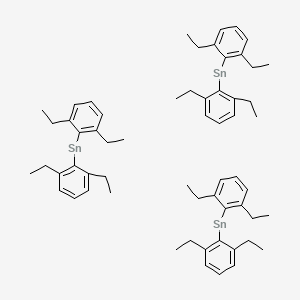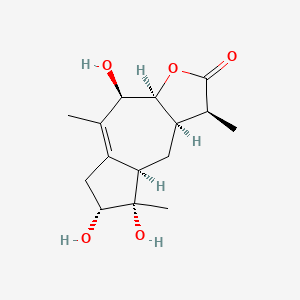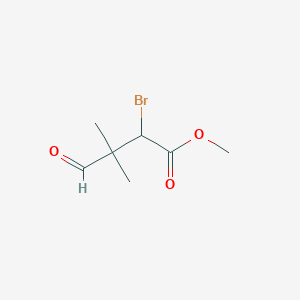![molecular formula C7H20ClNSSi B14426422 2-{[2-(Trimethylsilyl)ethyl]sulfanyl}ethan-1-amine--hydrogen chloride (1/1) CAS No. 81633-85-4](/img/structure/B14426422.png)
2-{[2-(Trimethylsilyl)ethyl]sulfanyl}ethan-1-amine--hydrogen chloride (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[2-(Trimethylsilyl)ethyl]sulfanyl}ethan-1-amine–hydrogen chloride (1/1) is a chemical compound that features a trimethylsilyl group, an ethyl sulfanyl group, and an ethanamine group. The compound is often used in organic synthesis due to its unique structural properties, which allow it to participate in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Trimethylsilyl)ethyl]sulfanyl}ethan-1-amine typically involves the reaction of 2-(trimethylsilyl)ethanol with ethanethiol in the presence of a base to form the intermediate 2-(trimethylsilyl)ethyl sulfide. This intermediate is then reacted with ethylenediamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
化学反应分析
Types of Reactions
2-{[2-(Trimethylsilyl)ethyl]sulfanyl}ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted silyl ethers or sulfides.
科学研究应用
2-{[2-(Trimethylsilyl)ethyl]sulfanyl}ethan-1-amine is used in a wide range of scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 2-{[2-(Trimethylsilyl)ethyl]sulfanyl}ethan-1-amine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group enhances the nucleophilicity of the amine group, allowing it to participate in nucleophilic substitution reactions. The sulfanyl group can undergo oxidation or reduction, leading to the formation of sulfoxides or sulfones, which can further react with other molecules.
相似化合物的比较
Similar Compounds
2-(Trimethylsilyl)ethanol: Similar in structure but lacks the sulfanyl and amine groups.
2-(Trimethylsilyl)ethylamine: Contains the amine group but lacks the sulfanyl group.
2-(Trimethylsilyl)ethyl sulfide: Contains the sulfanyl group but lacks the amine group.
Uniqueness
2-{[2-(Trimethylsilyl)ethyl]sulfanyl}ethan-1-amine is unique due to the presence of both the sulfanyl and amine groups, which allow it to participate in a broader range of chemical reactions compared to its similar counterparts. This dual functionality makes it a versatile compound in organic synthesis and various research applications.
属性
CAS 编号 |
81633-85-4 |
|---|---|
分子式 |
C7H20ClNSSi |
分子量 |
213.84 g/mol |
IUPAC 名称 |
2-(2-trimethylsilylethylsulfanyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H19NSSi.ClH/c1-10(2,3)7-6-9-5-4-8;/h4-8H2,1-3H3;1H |
InChI 键 |
GYUNCKXRHOOTRO-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)CCSCCN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Phenyl [2-(2-methoxyethoxy)benzene-1-sulfonyl]carbamate](/img/structure/B14426369.png)
![3,6-Dimethylspiro[4.4]nona-2,6-dien-1-one](/img/structure/B14426374.png)


![1,4-Benzenedicarboxylic acid, bis[4-(chlorocarbonyl)phenyl] ester](/img/structure/B14426399.png)
![1-tert-Butylbicyclo[3.1.0]hexane](/img/structure/B14426409.png)



![N-(3-{Bis[2-(2-methoxyethoxy)ethyl]amino}phenyl)acetamide](/img/structure/B14426428.png)

